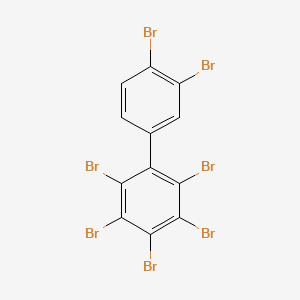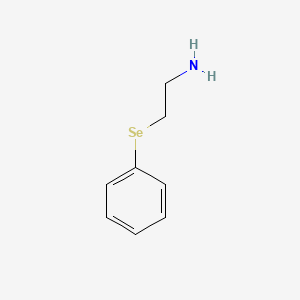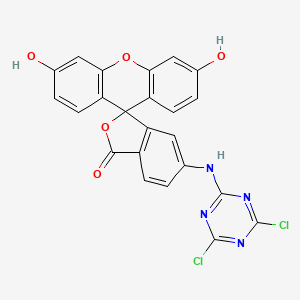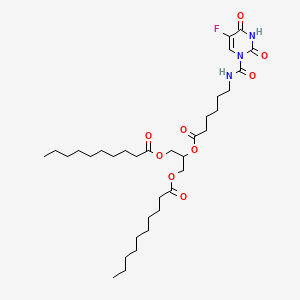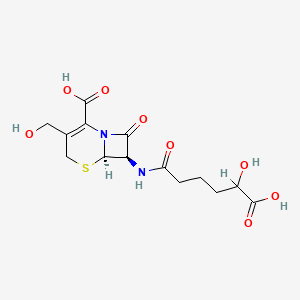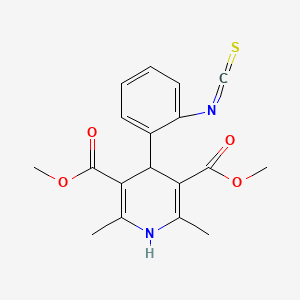![molecular formula C21H22N2O2S B1202499 1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)
1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione is an oxacycle, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.
Scientific Research Applications
Synthesis and Biological Activity
- Pyrimidine derivatives, including compounds similar to 1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione, have been synthesized and studied for their diverse biological activities. These activities include antiviral, antibacterial, antitumor, and anti-inflammatory effects. Such compounds are often found in drugs used for treating various conditions like hypothyroidism, hypertension, cancer chemotherapy, or HIV infection (Önal, Ceran, & Şahin, 2008).
Structural Elucidation and Antimicrobial Evaluation
- Research has been conducted on related pyrimidine derivatives for their antimicrobial activities. These studies involve the synthesis of novel compounds and the evaluation of their potential as antimicrobial agents (Gomha et al., 2018).
Antitumor Evaluation
- Certain pyrimidine derivatives have been synthesized and evaluated for their antitumor properties. Some of these compounds have shown a broad spectrum of activity against various tumor cell lines, indicating their potential in cancer treatment (Fahmy, Rostom, & Bekhit, 2002).
Heterocyclic Synthesis
- Pyrimidine derivatives have been utilized in the synthesis of new heterocycles, which are important in the development of various pharmacologically active compounds. These synthetic pathways often involve reactions with different reagents to produce a range of derivatives (Elneairy, Gad-Elkareem, & Taha, 2005).
Corrosion Inhibition
- Pyrimidine-2-thione derivatives, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors. These studies are significant in the field of materials science and engineering (Soltani et al., 2015).
properties
Product Name |
1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione |
|---|---|
Molecular Formula |
C21H22N2O2S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C21H22N2O2S/c1-14-6-8-15(9-7-14)19-22-20(26)17-13-25-21(2,3)11-18(17)23(19)12-16-5-4-10-24-16/h4-10H,11-13H2,1-3H3 |
InChI Key |
JRXGQPDRQYXBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CC4=CC=CO4)CC(OC3)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)
![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)

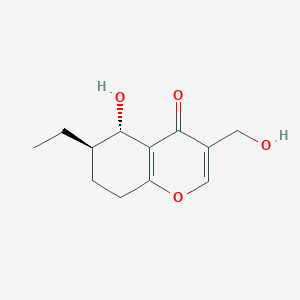
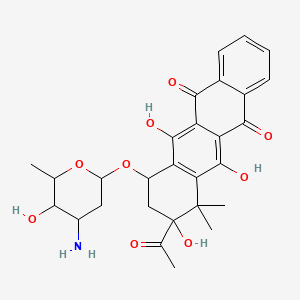
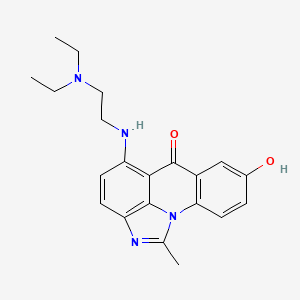
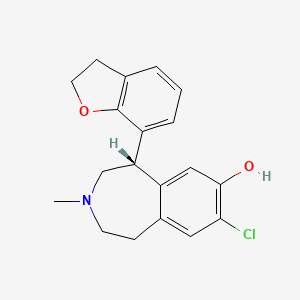
![(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202426.png)
